molecular formula C7H3Br2F3O2 B3031990 2,6-Dibromo-4-(trifluoromethoxy)phenol CAS No. 914635-67-9

2,6-Dibromo-4-(trifluoromethoxy)phenol

Cat. No.: B3031990
CAS No.: 914635-67-9
M. Wt: 335.9 g/mol
InChI Key: ASLQYTWSSMJOND-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(trifluoromethoxy)phenol is a useful research compound. Its molecular formula is C7H3Br2F3O2 and its molecular weight is 335.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Oxidation

  • Electrooxidation on Platinum Gauze Electrode : A study by Markova et al. (2015) explored the electrooxidation of 2,4,6-tribromophenol on a platinum gauze electrode. They identified a series of 2,6-dibromo-4-alkoxyphenols, suggesting the formation of dimeric 2,6-dibromo-4-(2,6-dibromo-4-alkoxyphenoxy)phenols.

Synthesis Processes

  • Improved Synthesis Process : Ding Zhi-yuan (2011) described an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, prepared from 4-trifluoromethoxy aniline with a high yield and purity. This study is detailed in Ding's research.

Environmental Impact

  • Concentrations in Environment and Toxicology : Koch and Sures (2018) summarized studies on 2,4,6-Tribromophenol, a closely related compound, from an environmental perspective. Their work, detailed in Koch and Sures' study, covers its concentrations in different environments and toxicokinetics.

Chemical Reactions

  • Aromatization via Dibromination-Double Dehydrobromination : Sevenard et al. (2008) developed a method to synthesize 2,6- bis(trifluoroacetyl)phenols with various substituents. This process is superior to traditional approaches and is detailed in Sevenard et al.'s research.

Other Notable Studies

  • Gas-Phase Thermochemical Properties : A study by Miranda et al. (2015) on the thermochemical properties of tri-substituted phenols, including 2,6-dibromo-4-(trifluoromethoxy)phenol, provides insights into the energetics of these compounds. Their findings are available in Miranda et al.'s study.

  • Formation of Polybrominated Dibenzo-p-dioxins/Furans (PBDDs/Fs) : Research by Na et al. (2007) examined the thermal reactions of dibromophenols, including 2,6-dibromophenol, under pyrolytic conditions. More details can be found in Na et al.'s research.

Safety and Hazards

“2,6-Dibromo-4-(trifluoromethoxy)phenol” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2,6-dibromo-4-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O2/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLQYTWSSMJOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650450
Record name 2,6-Dibromo-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914635-67-9
Record name 2,6-Dibromo-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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